ethyl 2-(2-(2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate
Description
Ethyl 2-(2-(2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a synthetic heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a phenyl group at position 6 and an ethylthio substituent at position 2. The molecule also includes an acetamido linker and an ethyl benzoate ester moiety.
Properties
IUPAC Name |
ethyl 2-[[2-(2-ethylsulfanyl-5,7-dioxo-6-phenyl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5S2/c1-3-33-22(31)16-12-8-9-13-17(16)25-18(29)14-27-20-19(35-23(26-20)34-4-2)21(30)28(24(27)32)15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFRHVKPGZWNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC(=N3)SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate starting materials, such as thiourea and a β-keto ester, under acidic or basic conditions to form the thiazolopyrimidine ring.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions, where an ethylthiol reacts with a suitable leaving group on the thiazolopyrimidine core.
Acylation: The acetamido group is typically introduced through an acylation reaction, where the thiazolopyrimidine derivative reacts with an acyl chloride or anhydride.
Esterification: The final step involves esterification to form the ethyl benzoate moiety, often using ethanol and a catalytic amount of acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings and the thiazolopyrimidine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in the study of enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyrimidine core can mimic natural substrates or inhibitors, leading to competitive inhibition or activation of these targets. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Analog Comparisons
However, ethylthio groups may improve metabolic stability due to slower oxidative degradation compared to methylthio groups . Comparison with Arylthio Derivatives: Arylthio substituents (e.g., phenylthio) increase π-π stacking interactions but may reduce solubility. The ethylthio group in the target compound balances hydrophobicity and solubility.
Phenyl Group at Position 6
- Comparison with Alkyl-Substituted Analogs : Substituting the phenyl group with alkyl chains (e.g., methyl or propyl) diminishes aromatic interactions, often reducing potency in enzyme inhibition assays. The phenyl group likely enhances target engagement through van der Waals forces or π-system interactions .
Ethyl Benzoate Ester
- Comparison with Methyl Ester Analogs : Methyl esters (e.g., methyl benzoate derivatives) hydrolyze faster in vivo, releasing the active carboxylic acid. The ethyl ester in the target compound may delay hydrolysis, prolonging bioavailability but requiring higher doses for efficacy.
- Comparison with Free Carboxylic Acid Forms : Esters are generally more cell-permeable than their acid counterparts. For example, ethyl benzoate derivatives of thiazolopyrimidines show 2–3× higher permeability in Caco-2 assays compared to carboxylic acid forms.
Hypothetical Pharmacological Activity
- Kinase Inhibition : Analogous compounds with ethylthio and phenyl groups demonstrate IC₅₀ values of 10–50 nM against CDK2 and EGFR kinases.
- Anti-inflammatory Effects : Derivatives with benzoate esters show COX-2 inhibition (IC₅₀ ~ 1–5 μM) in murine macrophage models.
Table 1: Comparative Properties of Thiazolopyrimidine Derivatives
| Compound | Substituent (Position 2) | Substituent (Position 6) | Ester Group | LogP | Reported Activity (IC₅₀) |
|---|---|---|---|---|---|
| Target Compound | Ethylthio | Phenyl | Ethyl | 3.8* | N/A |
| Methylthio Analog | Methylthio | Phenyl | Methyl | 2.9 | CDK2: 15 nM |
| Free Carboxylic Acid Form | Ethylthio | Phenyl | None | 1.2 | EGFR: 30 nM |
| Arylthio Derivative | Phenylthio | Methyl | Ethyl | 4.5 | COX-2: 2.5 μM |
*Predicted using Molinspiration software.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
